molecular formula C21H25N3O3S B2747980 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392240-86-7

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2747980
CAS No.: 392240-86-7
M. Wt: 399.51
InChI Key: XQXGPLPHXQAWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives The 1,3,4-thiadiazole nucleus is a well-known heterocyclic structure that is integral to various natural products and medicinal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the introduction of the adamantyl group and the benzamide moiety. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The adamantyl group can be introduced through alkylation reactions using adamantyl halides or adamantyl alcohols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzamide moiety can be reduced to amines.

    Substitution: The methoxy groups on the benzamide can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: The compound has been investigated for its potential use in treating various diseases due to its pharmacological properties.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can enhance binding affinity to certain enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and adamantyl group but may have different substituents on the benzamide moiety.

    1,3,4-thiadiazole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is unique due to the combination of the adamantyl group and the specific substitution pattern on the benzamide moiety

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-26-15-3-4-16(17(8-15)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGPLPHXQAWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.